

# A Comparative Analysis of the Pleiotropic Effects of Teneligliptin and Other Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Diatin    |           |
| Cat. No.:            | B10828557 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pleiotropic effects of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other classes of antidiabetic drugs, including other DPP-4 inhibitors, glucagon-like peptide-1 receptor agonists (GLP-1 RAs), sodium-glucose cotransporter-2 (SGLT2) inhibitors, and sulfonylureas. The focus is on the anti-inflammatory, antioxidant, endothelial function, and lipid-modifying effects of these medications, supported by experimental data.

### **Anti-inflammatory Effects**

Chronic low-grade inflammation is a key contributor to the pathogenesis of type 2 diabetes and its cardiovascular complications. This section compares the effects of Teneligliptin and other antidiabetic drugs on key inflammatory markers.

### **Quantitative Data Summary: Inflammatory Markers**



| Drug<br>Class      | Drug                         | Study<br>Populatio<br>n              | Duration                    | Change<br>in hs-<br>CRP                                                 | Change<br>in TNF-α       | Citation(s<br>) |
|--------------------|------------------------------|--------------------------------------|-----------------------------|-------------------------------------------------------------------------|--------------------------|-----------------|
| DPP-4<br>Inhibitor | Teneliglipti<br>n            | T2DM<br>patients on<br>metformin     | 12 weeks                    | Significant reduction (Mean difference vs. Glimepiride : -0.625 mg/L)   | Significant<br>reduction | [1][2]          |
| Sitagliptin        | T2DM<br>patients<br>with CKD | 24 weeks                             | No<br>significant<br>change | Not<br>Reported                                                         | [3][4]                   |                 |
| Sulfonylure<br>a   | Glimepiride                  | T2DM<br>patients on<br>metformin     | 12 weeks                    | Significant reduction, but less than Teneliglipti                       | Reduction<br>observed    | [1][2]          |
| SGLT2<br>Inhibitor | Dapaglifloz<br>in            | NAFLD<br>patients<br>without<br>T2DM | Not<br>Specified            | Significant<br>difference<br>in baseline<br>hs-CRP<br>between<br>groups | Not<br>Reported          | [5]             |
| Empagliflo<br>zin  | T2DM<br>patients             | Not<br>Specified                     | Not<br>Reported             | Not<br>Reported                                                         |                          |                 |
| GLP-1 RA           | Liraglutide                  | T2DM<br>patients                     | Not<br>Specified            | Not<br>Reported                                                         | Not<br>Reported          |                 |
| Semaglutid<br>e    | T2DM<br>patients             | Not<br>Specified                     | Not<br>Reported             | Not<br>Reported                                                         |                          |                 |



Note: Blank cells indicate that no direct comparative data was found in the conducted search.

### **Effects on Oxidative Stress**

Oxidative stress plays a crucial role in the development of diabetic complications. The following data summarizes the comparative effects of different antidiabetic agents on markers of oxidative stress.

**Quantitative Data Summary: Oxidative Stress Markers** 

| Drug<br>Class      | Drug                         | Study<br>Populatio<br>n      | Populatio Duration ROMs     |                                                        | Change<br>in 8-<br>OHdG<br>(ng/mg<br>Cre)              | Citation(s<br>) |
|--------------------|------------------------------|------------------------------|-----------------------------|--------------------------------------------------------|--------------------------------------------------------|-----------------|
| DPP-4<br>Inhibitor | Teneliglipti<br>n            | T2DM<br>patients<br>with CKD | 24 weeks                    | Significant<br>reduction<br>(from 399.8<br>to 355.5)   | No<br>significant<br>change                            | [3][4][6]       |
| Sitagliptin        | T2DM<br>patients<br>with CKD | 24 weeks                     | No<br>significant<br>change | Significant increase                                   | [3][4][6]                                              |                 |
| SGLT2<br>Inhibitor | General                      | T2DM<br>patients             | Not<br>Specified            | General reduction in oxidative stress markers reported | General reduction in oxidative stress markers reported | [7][8]          |
| GLP-1 RA           | General                      | T2DM<br>patients             | Not<br>Specified            | General reduction in oxidative stress markers reported | General reduction in oxidative stress markers reported |                 |

Note: Blank cells indicate that no direct comparative data was found in the conducted search.



### Improvement of Endothelial Function

Endothelial dysfunction is an early marker for atherosclerosis and cardiovascular disease. This section evaluates the impact of Teneligliptin and other antidiabetic drugs on endothelial function.

**Quantitative Data Summary: Endothelial Function** 

| Drug<br>Class      | Drug                             | Study<br>Populatio<br>n      | Duration                    | Change<br>in RHI                              | Change<br>in FMD<br>(%)             | Citation(s           |
|--------------------|----------------------------------|------------------------------|-----------------------------|-----------------------------------------------|-------------------------------------|----------------------|
| DPP-4<br>Inhibitor | Teneliglipti<br>n                | T2DM<br>patients<br>with CKD | 24 weeks                    | Significant improveme nt (from 1.49 to 1.55)  | Significant improveme nt (Δ3.8%)    | [3][4][6][9]<br>[10] |
| Sitagliptin        | T2DM<br>patients<br>with CKD     | 24 weeks                     | No<br>significant<br>change | No<br>significant<br>improveme<br>nt (Δ-0.3%) | [3][4][6][9]                        |                      |
| Vildagliptin       | T2DM patients with hypertensi on | Not<br>Specified             | No<br>significant<br>change | Not<br>Reported                               | [11]                                | _                    |
| SGLT2<br>Inhibitor | General                          | T2DM<br>patients             | Not<br>Specified            | General<br>improveme<br>nt reported           | General<br>improveme<br>nt reported | [12]                 |
| GLP-1 RA           | General                          | T2DM<br>patients             | Not<br>Specified            | General<br>improveme<br>nt reported           | General<br>improveme<br>nt reported | [12]                 |

Note: Blank cells indicate that no direct comparative data was found in the conducted search.





### **Effects on Lipid Profile**

Dyslipidemia is a common comorbidity in type 2 diabetes, significantly increasing cardiovascular risk. The following table compares the effects of various antidiabetic agents on lipid parameters.

**Quantitative Data Summary: Lipid Profile** 



| Drug<br>Class      | Drug              | Study<br>Popula<br>tion | Durati<br>on                                | Chang e in Total Choles terol (mg/dL )         | Chang<br>e in<br>LDL-C<br>(mg/dL<br>)          | Chang<br>e in<br>HDL-C<br>(mg/dL<br>)          | Chang<br>e in<br>Triglyc<br>erides<br>(mg/dL<br>) | Citatio<br>n(s) |
|--------------------|-------------------|-------------------------|---------------------------------------------|------------------------------------------------|------------------------------------------------|------------------------------------------------|---------------------------------------------------|-----------------|
| DPP-4<br>Inhibitor | Teneligli<br>ptin | T2DM<br>patients        | 6<br>months                                 | Improve ment tendenc y, no significa nt change | Improve ment tendenc y, no significa nt change | Signific<br>ant<br>reductio<br>n               | No<br>significa<br>nt<br>change                   | [13][14]        |
| Vildagli<br>ptin   | T2DM<br>patients  | 6<br>months             | Signific<br>ant<br>reductio<br>n            | Not<br>Reporte<br>d                            | Not<br>Reporte<br>d                            | Signific<br>ant<br>reductio<br>n               | [15]                                              |                 |
| Linaglip<br>tin    | T2DM<br>patients  | 6<br>months             | Signific<br>ant<br>reductio<br>n            | Not<br>Reporte<br>d                            | Not<br>Reporte<br>d                            | Not<br>Reporte<br>d                            | [15]                                              | -               |
| Sitaglipt<br>in    | T2DM<br>patients  | Not<br>Specifie<br>d    | General reduction reported in meta-analysis | General reduction reported in meta-analysis    | No<br>significa<br>nt effect                   | General reduction reported in meta-analysis    | [1][16]<br>[17]                                   | _               |
| SGLT2<br>Inhibitor | Dapagli<br>flozin | T2DM<br>patients        | 24<br>weeks                                 | Not<br>Reporte<br>d                            | Increas<br>e                                   | Signific<br>ant<br>increas<br>e (5.1<br>mg/dL) | Not<br>Reporte<br>d                               | [18]            |



|       |         |           |          | General  | General  |           | General  |          |
|-------|---------|-----------|----------|----------|----------|-----------|----------|----------|
| GLP-1 |         | T2DM      | Not      | reductio | reductio | No        | reductio | [19][20] |
| RA    | General | patients  | Specifie | n        | n        | significa | n        | [21][22] |
| NA.   |         | pallerits | d        | reporte  | reporte  | nt effect | reporte  |          |
|       |         |           |          | d        | d        |           | d        |          |

Note: Blank cells indicate that no direct comparative data was found in the conducted search. A meta-analysis suggests DPP-4 inhibitors, in general, have a beneficial effect on total cholesterol.[1][16][17]

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

### Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)

- Principle: A quantitative sandwich enzyme immunoassay technique is used.
- Procedure:
  - Coating: A microplate is pre-coated with an antibody specific for CRP.
  - Binding: Standards and patient samples are pipetted into the wells. Any CRP present in the sample binds to the immobilized antibody.
  - Washing: Unbound substances are washed away.
  - Conjugate Addition: A Horseradish Peroxidase (HRP)-conjugated antibody specific for CRP is added to the wells.
  - Second Washing: Unbound HRP-conjugated antibody is washed away.
  - Substrate Reaction: A substrate solution is added, and color develops in proportion to the amount of CRP bound.



- Stopping Reaction: The color development is stopped.
- Measurement: The intensity of the color is measured using a microplate reader.

### Measurement of Tumor Necrosis Factor-alpha (TNF- $\alpha$ )

- Principle: Enzyme-Linked Immunosorbent Assay (ELISA)
- Procedure:
  - Sample Preparation: Serum or plasma is collected and stored at -80°C until analysis.
  - Assay: A commercial ELISA kit is used according to the manufacturer's instructions. This
    typically involves the binding of TNF-α in the sample to a specific antibody-coated plate,
    followed by the addition of a detection antibody and a substrate to produce a measurable
    color change.
  - $\circ$  Quantification: The concentration of TNF- $\alpha$  is determined by comparing the optical density of the sample to a standard curve.

### Measurement of Derivatives of Reactive Oxygen Metabolites (d-ROMs)

- Principle: This test measures the concentration of hydroperoxides (ROOH) in a biological sample.
- Procedure:
  - A small amount of serum is mixed with an acidic buffer to release iron from transferrin.
  - The released iron catalyzes the decomposition of hydroperoxides into alkoxyl and peroxyl radicals (Fenton's reaction).
  - These radicals oxidize a chromogen (N,N-diethyl-p-phenylenediamine), leading to a color change.
  - The intensity of the color, which is proportional to the concentration of hydroperoxides, is measured photometrically.



 Results are expressed in Carratelli units (CARR U), where 1 CARR U corresponds to 0.08 mg/100 mL of H2O2.[23]

## Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)

- Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantitative analysis of 8-OHdG, a marker of oxidative DNA damage.
- Procedure:
  - Sample Preparation: Urine samples are centrifuged, and the supernatant is used. An internal standard (e.g., ¹⁵N₅-8-OHdG) is added.
  - Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to purify and concentrate the 8-OHdG.
  - LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The 8-OHdG is separated by liquid chromatography and then detected and quantified by tandem mass spectrometry.

### **Assessment of Endothelial Function**

- Flow-Mediated Dilation (FMD):
  - The diameter of the brachial artery is measured at rest using high-resolution ultrasound.
  - A blood pressure cuff on the forearm is inflated to suprasystolic pressure for 5 minutes to induce ischemia.
  - The cuff is then deflated, causing a transient increase in blood flow (reactive hyperemia).
  - The diameter of the brachial artery is continuously monitored for several minutes after cuff deflation.
  - FMD is calculated as the percentage change in the artery's diameter from baseline to its maximum diameter during reactive hyperemia.



- Reactive Hyperemia Index (RHI):
  - A probe is placed on the fingertip to measure the pulsatile arterial volume changes.
  - A blood pressure cuff on the upper arm is inflated to occlude the brachial artery for 5 minutes.
  - The cuff is then deflated, and the post-deflation pulsatile volume is recorded.
  - The RHI is calculated as the ratio of the post-deflation pulse wave amplitude to the baseline amplitude, normalized to the contralateral arm.

### **Signaling Pathways**

The pleiotropic effects of these antidiabetic drugs are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.



**DPP-4** Inhibition DPP-4 Inhibitor Inhibits DPP-4 Prevents degradation Incretin Pathway Activates Activates Activates Inhibits Downstream Effects eNOS NF-kB **AMPK** Activates Increases Decreases Inflammatory Cytokines Activates Increases

DPP-4 Inhibitor Pleiotropic Effects Signaling Pathway

Click to download full resolution via product page

Caption: DPP-4 Inhibitor Signaling Pathway for Pleiotropic Effects.



GLP-1 RA Action GLP-1 RA Activates GLP-1R Activates Activates Intracellular Signaling Adenylyl Cyclase PI3K Activates Increases cAMP Akt Activates Activates PKA Phosphorylates Inhibits Phosphorylates Cardiovascular Effects NF-kB eNOS Decreases Increases Inflammation

GLP-1 RA Pleiotropic Effects Signaling Pathway

Click to download full resolution via product page

Caption: GLP-1 RA Signaling Pathway for Cardiovascular Benefits.



SGLT2 Inhibitor Pleiotropic Effects Signaling Pathway



Click to download full resolution via product page

Caption: SGLT2 Inhibitor Signaling Pathway for Cardiorenal Protection.





#### Experimental Workflow for Assessing Pleiotropic Effects

Click to download full resolution via product page

Conclusion

Caption: A typical experimental workflow for clinical trials assessing pleiotropic effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DPP-4 inhibitors and lipids: systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once-weekly glucagon-like peptide-1 receptor agonists vs dipeptidyl peptidase-4 inhibitors: cardiovascular effects in people with diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dapagliflozin and teneligliptin in nonalcoholic fatty liver disease patients without type 2 diabetes mellitus: a prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case—control study PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT2 Inhibitors, GLP-1 Agonists, and DPP-4 Inhibitors in Diabetes and Microvascular Complications: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Randomized Study Comparing Vildagliptin vs Glibenclamide on Glucose Variability and Endothelial Function in Patients with Type 2 Diabetes Mellitus and Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Newer Antidiabetic Drugs on Endothelial Function and Arterial Stiffness: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]



- 13. The Effects of Teneligliptin on Lipid Profile: A Prospective Study for Comparison of Biomarkers Before and After a Meal | Tomonaga | Journal of Endocrinology and Metabolism [jofem.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencescholar.us [sciencescholar.us]
- 16. researchgate.net [researchgate.net]
- 17. Dipeptidyl Peptidase-4 Inhibitors Improved Lipid Levels in Patients With Type 2 Diabetes:
   A Meta-analysis of Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Cardiovascular and renal outcomes of GLP-1 receptor agonists vs. DPP-4 inhibitors and basal insulin in type 2 diabetes mellitus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijbcp.com [ijbcp.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Pleiotropic Effects of Teneligliptin and Other Antidiabetic Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828557#assessing-the-pleiotropic-effects-of-teneligliptin-compared-to-other-antidiabetic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com